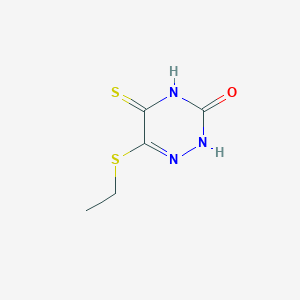
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, also known as ETT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ETT is a member of the triazine family of compounds and has a unique structure that makes it a promising candidate for a range of applications.
Mécanisme D'action
The mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is not yet fully understood, but it is thought to work by inhibiting enzymes involved in the biosynthesis of key cellular components. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Effets Biochimiques Et Physiologiques
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. In vivo studies have shown that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has a low toxicity profile and does not cause significant adverse effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments include its potent antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile. However, one of the limitations of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its relatively high cost compared to other compounds with similar properties.
Orientations Futures
There are several future directions for the study of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. One potential area of research is the development of new drug candidates based on the structure of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Another area of research is the investigation of the mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in combination with other compounds could lead to the development of more effective treatments for bacterial and fungal infections.
Méthodes De Synthèse
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized using several methods, including the reaction of ethylthiosemicarbazide with carbon disulfide and an alkyl halide. Another method involves the reaction of ethylthiosemicarbazide with carbon disulfide and an alkylating agent. These methods have been optimized to yield high purity 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one with good yields.
Applications De Recherche Scientifique
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to exhibit significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
32331-11-6 |
|---|---|
Nom du produit |
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
Formule moléculaire |
C5H7N3OS2 |
Poids moléculaire |
189.3 g/mol |
Nom IUPAC |
6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10) |
Clé InChI |
GOVDUFODILYHMW-UHFFFAOYSA-N |
SMILES isomérique |
CCSC1=NNC(=O)N=C1S |
SMILES |
CCSC1=NNC(=O)NC1=S |
SMILES canonique |
CCSC1=NNC(=O)NC1=S |
Autres numéros CAS |
32331-11-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)
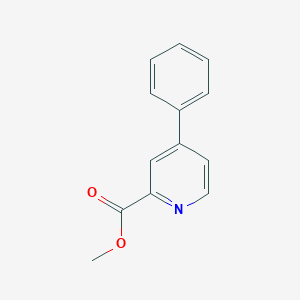
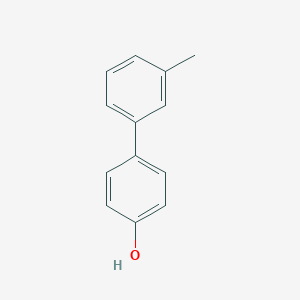
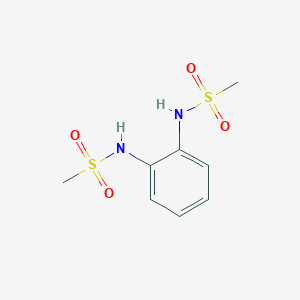
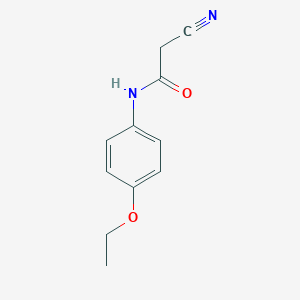
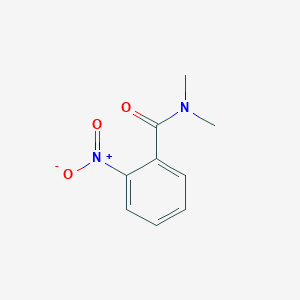
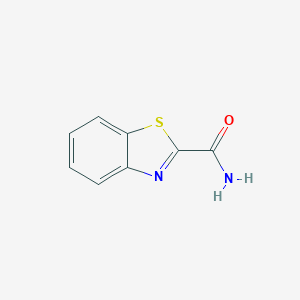
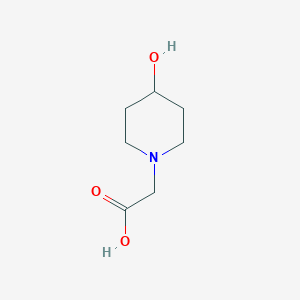
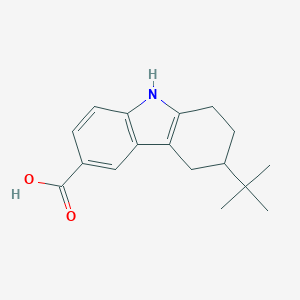
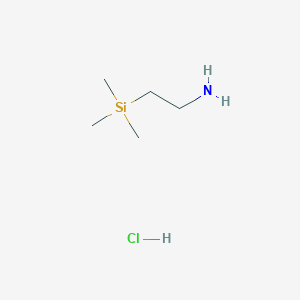
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
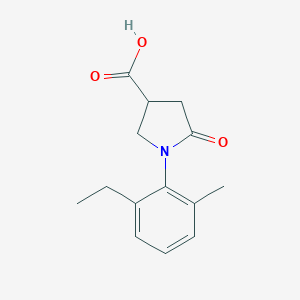
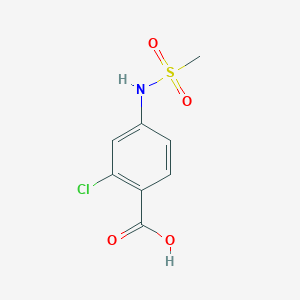
![12H-quinoxalino[2,3-b][1,4]benzothiazine](/img/structure/B181861.png)